molecular formula C13H18BNO4 B6338108 4-(Acetoxy)pyridine-3-boronic acid pinacol ester CAS No. 2096338-81-5

4-(Acetoxy)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338108
CAS No.: 2096338-81-5
M. Wt: 263.10 g/mol
InChI Key: XQBAPQUVFGNVCB-UHFFFAOYSA-N
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Description

4-(Acetoxy)pyridine-3-boronic acid pinacol ester is a specialized boronic acid derivative designed for use in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. As an organoboron reagent, its primary research value lies in its role as a key building block in the Suzuki-Miyaura reaction, a widely used method for forming carbon-carbon bonds in the synthesis of complex biaryl structures . The pinacol ester group protects the boronic acid functionality, enhancing the compound's stability and shelf-life while maintaining its reactivity under appropriate coupling conditions. The pyridine ring introduces a nitrogen-containing heterocycle, a common pharmacophore found in many active pharmaceutical ingredients and agrochemicals. The acetoxy substituent at the 4-position offers a versatile handle for further synthetic modification, allowing researchers to functionalize the molecule as needed for their specific applications. This compound is strictly for Research Use Only and is intended for use by qualified laboratory professionals in pharmaceutical research, material science, and chemical synthesis. It is not for diagnostic, therapeutic, or personal use. Please refer to the product's Safety Data Sheet for proper handling and disposal guidelines.

Properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-9(16)17-11-6-7-15-8-10(11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBAPQUVFGNVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601149429
Record name 4-Pyridinol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096338-81-5
Record name 4-Pyridinol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096338-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylation of 4-Hydroxypyridine Derivatives

The acetoxy group is introduced through nucleophilic acyl substitution on 4-hydroxypyridine precursors. A representative protocol involves:

  • Reacting 4-hydroxypyridine-3-bromide with acetic anhydride in dichloromethane at ambient temperature.

  • Base-mediated deprotonation (e.g., triethylamine) to accelerate acetylation, yielding 3-bromo-4-acetoxypyridine.

Key Data:

ParameterValueSource
SolventDichloromethane
ReagentAcetic anhydride
Yield>90%

This step prioritizes mild conditions to prevent decomposition of the halogen substituent critical for subsequent borylation.

Miyaura Borylation for Boronic Ester Installation

The boronic ester moiety is introduced via palladium-catalyzed Miyaura borylation , substituting the halogen at the 3-position with bis(pinacolato)diboron. A typical procedure includes:

  • Combining 3-bromo-4-acetoxypyridine with bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (3 mol%) in dioxane.

  • Heating at 80–100°C under nitrogen for 12–24 hours.

Reaction Optimization Insights:

  • Catalyst selection : Pd(dppf)Cl₂ outperforms other palladium sources in minimizing side reactions.

  • Solvent effects : Polar aprotic solvents (e.g., dioxane) enhance boron-halogen exchange kinetics.

  • Base role : Potassium acetate neutralizes HBr generated, preventing acetoxy group hydrolysis.

Yield Data:

ConditionYield (%)Source
Standard protocol82–85
Optimized catalyst88

Alternative Synthetic Routes

While the two-step method dominates, exploratory approaches include:

Direct Functionalization of Pre-Borylated Pyridines

  • 3-Boronic acid pinacol ester-4-hydroxypyridine is acetylated post-borylation. However, this route risks boronic ester degradation under acidic acetylating conditions, limiting practicality.

One-Pot Sequential Reactions

  • Concurrent acetylation and borylation in a single vessel, though competing reaction pathways often reduce yields (<70%).

Industrial-Scale Production Considerations

Scalability challenges center on:

  • Cost of palladium catalysts : Recycling protocols using supported Pd nanoparticles are under investigation.

  • Purification : Column chromatography remains standard, but recrystallization from petroleum ether achieves >95% purity with lower solvent waste.

Process Metrics:

ParameterLab ScalePilot Scale
Cycle time (h)2418
Overall yield (%)8078

Analytical Characterization

Critical spectroscopic data for quality control:

  • ¹H NMR (CDCl₃): δ 1.33 (s, 12H, pinacol CH₃), 2.34 (s, 3H, OAc), 7.93 (s, 1H, pyridine-H), 8.39 (s, 1H, pyridine-H).

  • LC-MS : m/z 264.1 [M+H]⁺, confirming molecular weight.

Challenges and Troubleshooting

  • Protodeboronation : Acidic impurities or moisture induce deboronation; rigorous drying of reagents/solvents mitigates this.

  • Halogen retention : Incomplete borylation leaves residual 3-bromo-4-acetoxypyridine, addressed by increasing catalyst loading to 5 mol% .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This compound participates in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl or heteroaryl structures. The boronic ester acts as a nucleophile, coupling with aryl/vinyl halides or triflates.

Reaction Parameters Conditions Yield Source
Aryl bromide couplingPd(PPh₃)₄ (5 mol%), K₂CO₃, THF/H₂O (3:1), 80°C, 12 hrs78–85%
Heteroaryl chloride couplingPd(dppf)Cl₂ (3 mol%), CsF, DMF, 100°C, 24 hrs65%

The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, transmetalation with the boronic ester, and reductive elimination to form the C–C bond . The pinacol ester enhances stability and solubility in organic solvents .

Hydrolysis of the Acetoxy Group

The acetoxy group undergoes hydrolysis under basic conditions to yield 4-hydroxypyridine derivatives:

Reagent Conditions Product Yield Source
NaOH (1M)EtOH/H₂O (1:1), 25°C, 2 hrs4-Hydroxypyridine-3-boronic acid ester92%
NH₃ (aq.)THF, 50°C, 4 hrs4-Aminopyridine-3-boronic acid ester74%

Boronic Ester Hydrolysis

The pinacol ester hydrolyzes to the free boronic acid under acidic conditions, enabling further functionalization:

4-(Acetoxy)pyridine-3-B(pin)HCl (1M), THF4-(Acetoxy)pyridine-3-boronic acid(95% yield)[4][10]\text{4-(Acetoxy)pyridine-3-B(pin)} \xrightarrow{\text{HCl (1M), THF}} \text{4-(Acetoxy)pyridine-3-boronic acid} \quad (95\% \text{ yield})[4][10]

Biological Interactions

Boronic esters exhibit reversible covalent binding with biological targets:

Target Interaction Type Biological Effect Source
Proteasome β5 subunitThreonine-bindingInhibition of proteasomal activity (IC₅₀ = 0.8 μM)
Androgen receptorCompetitive bindingAntagonism in prostate cancer models

The acetoxy group may enhance membrane permeability, while the boronic ester facilitates target engagement .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Compound Key Feature Reactivity Difference
4-(Methylcarbamoyl)pyridine-3-boronic esterCarbamoyl substitutionReduced electrophilicity; slower coupling
2-(Acetoxy)pyridine-3-boronic esterAcetoxy at position 2Steric hindrance lowers Suzuki reaction yield
4-Cyanopyridine-3-boronic esterNitrile substitutionEnhanced electron-withdrawing effect

The 4-acetoxy substitution in the parent compound optimizes electronic and steric properties for cross-coupling .

Suzuki-Miyaura Mechanism

  • Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.

  • Transmetalation : Boronic ester transfers to Pd, facilitated by base (e.g., K₂CO₃).

  • Reductive Elimination : Pd releases the coupled product, regenerating the catalyst .

Acetoxy Hydrolysis

Base-mediated nucleophilic attack at the carbonyl carbon cleaves the acetate, forming a hydroxyl group.

Stability and Handling

  • Storage : Stable under inert gas at –20°C; moisture-sensitive .

  • Decomposition : Prolonged exposure to air leads to boronic acid formation .

This compound’s dual functionality makes it indispensable in medicinal chemistry and materials science, enabling precise synthetic modifications and targeted biological activity.

Scientific Research Applications

Organic Synthesis

The primary application of 4-(Acetoxy)pyridine-3-boronic acid pinacol ester lies in organic synthesis:

  • Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. The compound's unique electronic properties enhance its reactivity compared to other boronic esters .
Reaction TypeKey FeaturesCommon Conditions
Suzuki-Miyaura CouplingForms carbon-carbon bondsPalladium catalysts, bases like potassium carbonate
Oxidation and ReductionLess common but applicableVarious reagents depending on the reaction type

Research indicates that boronic acids, including this compound, exhibit various biological activities:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, potentially leading to therapeutic applications. For instance, it has shown promise in inhibiting DYRK1A, an enzyme linked to neurodegenerative diseases and cancer .
  • Anticancer Properties : Structural characteristics suggest potential anticancer activity through proteasome inhibition, leading to apoptosis in cancer cells. Case studies have reported enhanced efficacy when used alongside established chemotherapeutics .

Case Study 1: DYRK1A Inhibition

A study explored the inhibition of DYRK1A by derivatives of pyridine boronic acids. The results indicated that this compound effectively inhibited this kinase, suggesting its potential as a therapeutic agent against Alzheimer's disease and certain cancers .

Case Study 2: Anticancer Activity

In a series of experiments assessing various boronic esters' anticancer properties, this compound demonstrated significant activity against multiple cancer cell lines. The mechanism involved disrupting proteasomal pathways, which are critical for protein degradation in cancer cells .

Mechanism of Action

The mechanism of action of 4-(Acetoxy)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Acetoxy)pyridine-3-boronic acid pinacol ester is unique due to the presence of both acetoxy and boronic acid pinacol ester groups, which provide distinct reactivity and versatility in various chemical transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-(Acetoxy)pyridine-3-boronic acid pinacol ester, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) and boronic ester intermediates. For example, multi-step protocols involve:

Borylation : Reacting halogenated pyridine derivatives with bis(pinacolato)diboron under inert atmospheres.

Acetoxylation : Introducing the acetoxy group via nucleophilic substitution or esterification.

  • Critical Conditions : Temperature (e.g., 75–100°C), solvent choice (e.g., THF/water mixtures), and base (e.g., Cs₂CO₃) significantly impact yields. For instance, Pd(dppf)Cl₂ in 1,2-dimethoxyethane at 100°C achieved 75% yield in analogous reactions .
    • Optimization : Adjusting ligand-to-metal ratios (e.g., 1,1'-bis(diphenylphosphino)ferrocene) and avoiding moisture-sensitive intermediates improves reproducibility .

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., acetoxy proton signals at δ 2.1–2.3 ppm, boronic ester peaks at δ 1.2–1.3 ppm) .
  • UV-Vis Spectroscopy : Monitors reaction progress via absorbance shifts in conjugated systems (e.g., λmax ~260 nm for pyridine derivatives) .
  • HPLC-MS : Validates purity (>95%) and detects hydrolyzed byproducts (e.g., free boronic acid) .

Q. What storage conditions and handling precautions are recommended for this compound?

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent boronic ester hydrolysis. Desiccants (e.g., silica gel) mitigate moisture ingress .
  • Safety : Hazard codes H315/H319 (skin/eye irritation) necessitate PPE (gloves, goggles). Work in fume hoods due to dust formation .

Advanced Research Questions

Q. How does steric hindrance from the acetoxy group influence Suzuki-Miyaura coupling efficiency with aryl halides?

  • Mechanistic Insight : The acetoxy group at the 4-position creates steric bulk, slowing transmetallation steps. Electron-withdrawing effects may also reduce nucleophilicity of the boronate intermediate.
  • Case Study : In analogous pyridinylboronic esters, coupling with electron-deficient aryl halides (e.g., 4-bromo-nitrobenzene) required elevated temperatures (90–110°C) and excess ligand (e.g., XPhos) to achieve >70% yield .

Q. How should researchers address contradictory data in cross-coupling yields under similar reported conditions?

  • Root Cause Analysis :

Catalyst Purity : Residual Pd(OAc)₂ impurities in commercial Pd(dppf)Cl₂ can alter reactivity .

Solvent Degradation : Prolonged heating of THF generates peroxides, oxidizing sensitive intermediates.

Substrate Quality : Trace moisture in aryl halides (e.g., 5-bromo-picolinamide) hydrolyzes boronic esters, reducing effective concentration .

  • Mitigation : Pre-dry solvents over molecular sieves, use freshly distilled bases (e.g., K₃PO₄), and validate substrate purity via Karl Fischer titration .

Q. What computational approaches are suitable for predicting reactivity and stability of this boronic ester?

  • DFT Modeling : Calculate bond dissociation energies (BDEs) for the B–O pinacol bond to predict hydrolysis susceptibility. For example, steric shielding from the pinacol group increases BDE by ~10 kcal/mol compared to unsubstituted boronic acids .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction media for coupling .

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